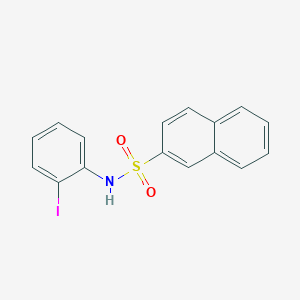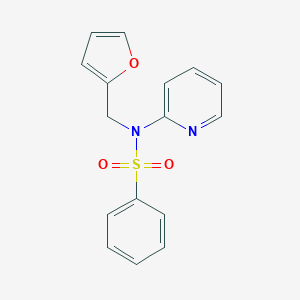![molecular formula C15H14N2O3 B386355 4-[(2-Hidroxi-3-metoxibencilideno)amino]benzamida CAS No. 315670-78-1](/img/structure/B386355.png)
4-[(2-Hidroxi-3-metoxibencilideno)amino]benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a benzamide group linked to a hydroxy-methoxybenzylidene moiety through an imine bond.
Aplicaciones Científicas De Investigación
4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits potential antibacterial, antioxidant, and antifungal properties.
Medicine: It has been studied for its anticancer and antidiabetic activities.
Industry: The compound is used in the synthesis of dyes and polymers.
Mecanismo De Acción
Target of Action
The primary target of 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide is Cu (II) ions . This compound, also known as a Schiff base, has been shown to bind Cu (II) centres at both the hydroxamate and phenol ends . The role of Cu (II) ions in biological systems is diverse, including involvement in enzymatic reactions, electron transfer, and regulation of gene expression.
Mode of Action
The compound interacts with its targets through a process known as chelation , forming a CuN2O4 chelation environment . This interaction results in the formation of 1-D coordination polymers . The mode of action of this compound is largely dependent on its ability to form these polymers, which can have significant effects on the biochemical pathways in which Cu (II) ions are involved.
Pharmacokinetics
The compound’s molecular weight of 27028 suggests that it may have favorable absorption and distribution characteristics
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide Factors such as pH, temperature, and the presence of other ions or molecules can affect the compound’s ability to bind Cu (II) ions and form coordination polymers
Métodos De Preparación
The synthesis of 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-aminobenzamide. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under mild conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .
Análisis De Reacciones Químicas
4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine bond to an amine.
Substitution: The hydroxyl and methoxy groups on the benzylidene moiety can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide is unique due to its specific structural features and the presence of both hydroxyl and methoxy groups. Similar compounds include:
4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic acid: This compound has a butanoic acid group instead of a benzamide group.
(E)-(2-(2-hydroxy-3-methoxybenzylidene)aminophenyl)arsonic acid: This compound contains an arsonic acid group instead of a benzamide group
These similar compounds share some chemical properties but differ in their specific applications and biological activities.
Propiedades
IUPAC Name |
4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-4-2-3-11(14(13)18)9-17-12-7-5-10(6-8-12)15(16)19/h2-9,18H,1H3,(H2,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPWUEPIIRMZLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B386272.png)

![2-chloro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B386274.png)
![N-[2-(4-methoxyphenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B386275.png)
![2-[1,3-Bis(4-methylphenyl)-2-imidazolidinyl]phenol](/img/structure/B386278.png)

![N-[2-(4-chlorophenoxy)ethyl]-4-methylbenzamide](/img/structure/B386282.png)

![N-[2-(4-butoxyphenoxy)ethyl]acetamide](/img/structure/B386285.png)
![4-Chlorophenyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B386287.png)
![N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B386288.png)

![N-benzyl-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B386290.png)

